molecular formula C6H10ClNO4S B13854179 1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride

1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride

Cat. No.: B13854179
M. Wt: 227.67 g/mol
InChI Key: SKUXUBUSAYNUAP-UHFFFAOYSA-N
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Description

1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride typically involves the reaction of homocysteine with formaldehyde in an aqueous environment, forming substituted thiazinane carboxylic acids . The reaction conditions often include the presence of catalysts such as pyridine and reagents like isobutyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines.

Scientific Research Applications

1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets and pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can form adducts with aldehydes, leading to the formation of substituted thiazinane carboxylic acids . These interactions can affect various biochemical processes and pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1,3-Thiazinane-2,4-dicarboxylic acid;hydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and chemical properties

Properties

Molecular Formula

C6H10ClNO4S

Molecular Weight

227.67 g/mol

IUPAC Name

1,3-thiazinane-2,4-dicarboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO4S.ClH/c8-5(9)3-1-2-12-4(7-3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H

InChI Key

SKUXUBUSAYNUAP-UHFFFAOYSA-N

Canonical SMILES

C1CSC(NC1C(=O)O)C(=O)O.Cl

Origin of Product

United States

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